molecular formula C23H28N4 B4968492 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline CAS No. 5689-50-9

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline

Cat. No. B4968492
CAS RN: 5689-50-9
M. Wt: 360.5 g/mol
InChI Key: XSZKJVXMIROOMV-UHFFFAOYSA-N
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Description

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline, also known as Prazosin, is a quinazoline derivative that is primarily used as an alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been extensively studied for its various applications in scientific research.

Mechanism Of Action

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline acts as a competitive antagonist at alpha-1 adrenergic receptors, blocking the binding of endogenous ligands such as norepinephrine and epinephrine. This results in a decrease in smooth muscle contraction and vasodilation, leading to a decrease in blood pressure.

Biochemical And Physiological Effects

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease blood pressure in hypertensive patients, reduce symptoms of post-traumatic stress disorder, and inhibit the growth of certain cancer cells. Additionally, 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline in lab experiments is its selectivity for alpha-1 adrenergic receptors, allowing for specific investigation of this receptor subtype. However, one limitation is that 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline may have off-target effects on other receptor subtypes, potentially confounding experimental results.

Future Directions

There are several future directions for research involving 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline's anti-cancer properties may lead to the development of new cancer treatments. Finally, exploring the effects of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline on other receptor subtypes may provide insight into its off-target effects and potential therapeutic applications beyond alpha-1 adrenergic receptor blockade.

Synthesis Methods

The synthesis of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline involves the reaction of 2,4-dichloro-6-methylquinazoline with 4-amino-N-butylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further purified through recrystallization and column chromatography.

Scientific Research Applications

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been widely used in scientific research for its ability to selectively block alpha-1 adrenergic receptors. This receptor subtype is involved in various physiological processes such as smooth muscle contraction, blood pressure regulation, and neurotransmitter release. By blocking these receptors, 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline can be used to investigate the role of alpha-1 adrenergic receptors in these processes.

properties

IUPAC Name

2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKJVXMIROOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386406
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline

CAS RN

5689-50-9
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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